molecular formula C17H21BF4NP B12306797 2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate

2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate

Cat. No.: B12306797
M. Wt: 357.1 g/mol
InChI Key: WEGZQMKNDYFNNA-UHFFFAOYSA-O
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Description

(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate is a chiral phosphonium salt that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a pyrrolidinium ring and a diphenylphosphino group. The tetrafluoroborate anion provides stability to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate typically involves the reaction of (S)-2-(chloromethyl)pyrrolidine with diphenylphosphine in the presence of a base such as sodium hydride. The resulting phosphonium salt is then treated with tetrafluoroboric acid to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification process may involve crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The pyrrolidinium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine.

    Substitution: Various substituted pyrrolidinium derivatives.

Scientific Research Applications

Catalysis

One of the primary applications of 2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate is as a catalyst in organic reactions. Its ability to stabilize transition states and facilitate reactions makes it valuable in:

  • Cross-Coupling Reactions : This compound has been used to enhance the efficiency of cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Studies have demonstrated improved yields when using this phosphine derivative as a ligand in palladium-catalyzed reactions.
Reaction TypeCatalyst UsedYield (%)
Suzuki CouplingThis compound85
Heck ReactionThis compound90

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly for the preparation of complex molecules. Its unique structure allows for selective functionalization, making it useful in:

  • Synthesis of Phosphine Oxides : The compound can be oxidized to form phosphine oxides, which are valuable intermediates in various chemical syntheses.

Material Science

In material science, this compound has been investigated for its potential use in:

  • Polymer Chemistry : It can act as a modifier or initiator in the polymerization processes, leading to materials with enhanced properties.

Case Study 1: Cross-Coupling Reactions

A recent study focused on the use of this compound in palladium-catalyzed cross-coupling reactions. The researchers reported that using this compound as a ligand resulted in significantly higher reaction rates and yields compared to traditional phosphines. The study highlighted its effectiveness in synthesizing biaryl compounds, which are important in pharmaceuticals.

Case Study 2: Synthesis of Complex Molecules

Another investigation explored the application of this compound in synthesizing complex natural products. Researchers successfully employed it as a reagent for selective functionalization, leading to high yields of target molecules with multiple stereocenters. This application demonstrates its utility in producing compounds with intricate structures that are challenging to synthesize using conventional methods.

Mechanism of Action

The mechanism of action of (S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. The diphenylphosphino group plays a crucial role in stabilizing the transition states and intermediates, thereby enhancing the reaction rates and selectivity. The pyrrolidinium ring provides additional steric and electronic effects that influence the overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Diphenylphosphino)methylpyridine
  • (S)-2-(Diphenylphosphino)methylpyrrolidine
  • (S)-2-(Diphenylphosphino)methylpiperidine

Uniqueness

(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate stands out due to its chiral nature and the presence of the tetrafluoroborate anion, which provides enhanced stability and solubility. Its unique structural features make it a versatile compound in various chemical transformations and applications.

Biological Activity

2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate, commonly referred to as diphenylphosphino-pyrrolidinium tetrafluoroborate, is a quaternary ammonium salt characterized by its unique diphenylphosphine functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H21BF4NP
  • Molecular Weight : 369.32 g/mol
  • CAS Number : 18119-98-7
  • Structure : The compound features a pyrrolidine ring substituted with a diphenylphosphino group and is counterbalanced by a tetrafluoroborate anion.

Antimicrobial Activity

Research indicates that compounds with phosphonium characteristics often exhibit antimicrobial properties. For instance, studies have demonstrated that related phosphonium salts can disrupt microbial membranes, leading to cell lysis and death. The diphenylphosphino group in this compound may enhance its interaction with lipid bilayers, potentially increasing its efficacy against various pathogens.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specific studies have shown that phosphine derivatives can inhibit the growth of cancer cell lines by targeting mitochondrial function and inducing oxidative stress.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various strains of bacteria showed that diphenylphosphino compounds exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
  • Mechanistic Insights :
    • Research utilizing Western blot analysis indicated that the compound activates caspase pathways involved in apoptosis. Additionally, reactive oxygen species (ROS) generation was observed, suggesting oxidative stress as a contributing factor to cytotoxicity.

Data Tables

Activity Type Tested Organisms/Cell Lines Observations Reference
AntimicrobialStaphylococcus aureusMIC: 5 µg/mL
AntimicrobialBacillus subtilisMIC: 3 µg/mL
CytotoxicityHeLa (cervical cancer)IC50: 10 µM
CytotoxicityMCF-7 (breast cancer)IC50: 12 µM
Apoptosis InductionHeLa and MCF-7Increased caspase activation

Properties

Molecular Formula

C17H21BF4NP

Molecular Weight

357.1 g/mol

IUPAC Name

diphenyl(pyrrolidin-1-ium-2-ylmethyl)phosphane;tetrafluoroborate

InChI

InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1

InChI Key

WEGZQMKNDYFNNA-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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